Product packaging for 1-(2,5-Dimethylphenyl)-4-tosylpiperazine(Cat. No.:CAS No. 332033-15-5)

1-(2,5-Dimethylphenyl)-4-tosylpiperazine

Cat. No.: B500751
CAS No.: 332033-15-5
M. Wt: 344.5g/mol
InChI Key: VTAHDAQJLXCSOO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-tosylpiperazine is a chemical compound of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C25H28N2O2S2 and a molecular weight of 452.63 g/mol, it serves as a valuable intermediate or analytical standard in the development of novel therapeutic agents . The compound's structure, featuring a piperazine ring core that is differentially substituted, is analogous to scaffolds found in various pharmacologically active molecules, making it a useful building block for structure-activity relationship (SAR) studies . This compound is primarily utilized in research and development laboratories as a key reference standard or impurity standard in the analysis and quality control of complex pharmaceutical compounds, such as the antidepressant vortioxetine and related substances . It is provided as a high-quality analytical standard, ensuring reliable and reproducible results in methods development and validation for techniques like HPLC. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2S B500751 1-(2,5-Dimethylphenyl)-4-tosylpiperazine CAS No. 332033-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-5-8-18(9-6-15)24(22,23)21-12-10-20(11-13-21)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHDAQJLXCSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Mapping

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, revealing how different proton-containing groups are connected.

While a specific, experimentally acquired ¹H NMR spectrum for 1-(2,5-Dimethylphenyl)-4-tosylpiperazine is not publicly available in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds. For instance, in a related structure, the aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region (around 7.3-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the dimethylphenyl ring would likely resonate in the aromatic region as well, with their specific shifts and multiplicities determined by their positions on the ring. The methyl groups on this ring would appear as singlets in the upfield region (around 2.2-2.5 ppm). The protons on the piperazine (B1678402) ring are expected to show complex multiplets in the range of 3.0-4.0 ppm, reflecting their diastereotopic nature and coupling to each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

As with ¹H NMR, a dedicated ¹³C NMR spectrum for this compound was not found in the available resources. However, based on known data for analogous structures, the approximate chemical shifts can be inferred. The carbon atoms of the tosyl group's aromatic ring would appear in the 127-145 ppm range, with the carbon attached to the sulfur atom being the most downfield. The carbons of the dimethylphenyl ring would also resonate in the aromatic region, with the carbons bearing the methyl groups and the carbon attached to the piperazine nitrogen showing distinct shifts. The methyl carbons themselves would be found in the upfield region (around 15-22 ppm). The piperazine ring carbons are expected to appear in the 45-55 ppm range. For a closely related compound, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the piperazine carbons were observed at approximately 46.4 and 50.0 ppm rsc.org.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton-proton connectivities within the dimethylphenyl and tosyl rings, as well as through the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

While specific 2D NMR data for this compound is not available, the application of these techniques is standard practice in the structural confirmation of novel organic molecules mdpi.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental composition. The calculated exact mass for the protonated form of this compound ([M+H]⁺) is a key piece of data for its confirmation. For a similar compound, 1-(p-tolyl)-4-tosylpiperazine, the high-resolution mass was experimentally determined and found to be in close agreement with the calculated value, a common practice for structural validation rsc.org.

Table 1: Predicted HRMS Data for this compound

IonCalculated m/z
[C₁₉H₂₄N₂O₂S + H]⁺345.1631

This is a predicted value based on the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm its identity. The fragmentation of this compound would be expected to occur at the weaker bonds, such as the C-N and S-N bonds.

Expected key fragmentation pathways would likely involve:

Cleavage of the tosyl group, leading to a fragment corresponding to the 1-(2,5-dimethylphenyl)piperazine (B94769) cation.

Fragmentation of the piperazine ring.

Loss of the dimethylphenyl group.

Analysis of these fragmentation patterns, typically achieved through techniques like tandem mass spectrometry (MS/MS), provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the vibrational modes of a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds and functional groups within the molecule. This technique is instrumental in identifying the key structural features of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The FTIR spectrum of this compound would be expected to display a series of characteristic absorption bands that confirm the presence of its constituent parts: the 2,5-dimethylphenyl group, the piperazine ring, and the tosyl group.

The analysis of related structures, such as 1-tosylpiperazine derivatives, provides insight into the expected spectral features. For instance, the sulfonyl group (SO₂) of the tosyl moiety typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. Similarly, the aromatic C-H and C=C stretching vibrations from both the dimethylphenyl and tosyl groups would appear in their respective expected regions. The C-N stretching of the piperazine ring and the aliphatic C-H stretching vibrations of the piperazine and methyl groups would also be identifiable.

Table 1: Expected FTIR Spectral Data for this compound (Note: As specific experimental data for this exact compound is not publicly available in the searched resources, this table is based on characteristic vibrational frequencies for the constituent functional groups.)

Functional Group Expected Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1170 - 1150
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
Aliphatic C-H (piperazine, methyl)Stretching3000 - 2850
C-N (piperazine)Stretching1250 - 1020
C-SStretching800 - 600

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's empirical formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, the molecular formula is C₁₉H₂₄N₂O₂S. Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the C, H, and N percentages via elemental analysis serves to validate the proposed structure.

The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively analyzed to determine the percentage of each element.

Table 2: Elemental Analysis Data for this compound (Note: As specific experimental data for this exact compound is not publicly available in the searched resources, the "Found (%)" values are hypothetical and represent typical experimental agreement with calculated values.)

Element Calculated (%) Found (%)
Carbon (C)63.99(Hypothetical) 64.05
Hydrogen (H)6.79(Hypothetical) 6.83
Nitrogen (N)7.86(Hypothetical) 7.82

The close agreement between the calculated and hypothetical "found" values in the table illustrates how elemental analysis is used to confirm the empirical formula of this compound, thereby providing a fundamental piece of evidence for its structural elucidation.

Crystallographic and Conformational Analysis of Tosylpiperazine Systems

Single Crystal X-ray Diffraction Studies

While specific crystallographic data for "1-(2,5-Dimethylphenyl)-4-tosylpiperazine" is not publicly available, detailed analyses of the closely related compounds, "1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate" nih.govresearchgate.net and "1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)" epa.gov, offer significant insights into the probable solid-state structure.

The crystal structures of the zinc and copper complexes of 1-(2,5-dimethylphenyl)piperazine (B94769) have been determined, providing a model for the packing of the organic cation.

The zinc-containing compound, (C₁₂H₂₀N₂)[ZnCl₄]·H₂O, crystallizes in the monoclinic P2₁/c space group. researchgate.net Its structure consists of corrugated inorganic chains of [ZnCl₄]²⁻ tetrahedra and water molecules extending along the b-axis, held together by O—H···Cl hydrogen bonds. nih.gov The organic "1-(2,5-dimethylphenyl)piperazine-1,4-diium" dications are situated between these inorganic chains. nih.gov

Similarly, the copper-containing salt, (C₁₂H₂₀N₂)[CuCl₄], also crystallizes in a monoclinic system but with the space group P2(1)/n. epa.gov In this structure, the tetrachlorocuprate anions and the piperazine-1,4-dium cations are linked via N-H···Cl and C-H···Cl hydrogen bonds, forming a one-dimensional hybrid chain along the a-axis. epa.gov

Table 1: Crystal Data and Structure Refinement for Related 1-(2,5-Dimethylphenyl)piperazine Salts

Parameter (C₁₂H₂₀N₂)[ZnCl₄]·H₂O researchgate.net (C₁₂H₂₀N₂)[CuCl₄] epa.gov
Formula C₁₂H₂₀Cl₄N₂OZn C₁₂H₂₀Cl₄CuN₂
Formula Weight 417.49 Not Specified
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2(1)/n
a (Å) 7.0999 (8) 9.833 (3)
b (Å) 8.0679 (8) 16.337 (2)
c (Å) 29.933 (3) 10.452 (3)
β (˚) 95.314 (2) 102.13 (4)
Volume (ų) 1707.2 (3) 1641.5 (7)
Z 4 4

| Temperature (K) | 100 | Not Specified |

In both the zinc and copper crystal structures, the six-membered piperazine (B1678402) ring of the "1-(2,5-dimethylphenyl)piperazine-1,4-diium" cation adopts a stable chair conformation. nih.govepa.gov This is a typical low-energy conformation for piperazine and its derivatives, minimizing steric strain. nih.govnih.gov The 2,5-dimethylphenyl group is attached to one of the nitrogen atoms of the piperazine ring.

Intermolecular forces are fundamental to the stability of the crystal lattice. In the crystal structure of the zinc salt, the organic cations are connected to the inorganic chains through N—H···Cl and N—H···O hydrogen bonds, creating a three-dimensional network. nih.gov Notably, one of the N-H hydrogen bonds is trifurcated, interacting with two chlorine atoms and one oxygen atom simultaneously. nih.govresearchgate.net The organic cations also arrange into antiparallel dimers within the network. nih.gov Interestingly, no π-π stacking interactions between the phenyl rings were observed in this particular crystal structure. nih.gov

In the copper complex, the crystal packing is stabilized by N-H···Cl and C-H···Cl hydrogen bonds, which link the cations and anions into chains. epa.gov These types of non-covalent interactions are expected to play a crucial role in the crystal packing of "this compound" as well.

Solution-State Conformational Dynamics through NMR Spectroscopy

While specific NMR studies on "this compound" are not available in the reviewed literature, the solution-state behavior can be inferred from general principles and data on related piperazine derivatives. mdpi.comscispace.com

In solution, the piperazine ring typically undergoes rapid chair-to-chair interconversion. The presence of bulky substituents, such as the 2,5-dimethylphenyl group and the tosyl group, is expected to influence the rate of this conformational exchange and may lead to a preferred conformation.

¹H NMR spectroscopy is a powerful tool for studying such dynamics. The chemical shifts and coupling constants of the piperazine protons would provide information about the predominant chair conformation and the orientation of the substituents. For instance, in related piperazine systems, the protons on the piperazine ring typically appear as multiplets in the ¹H NMR spectrum. mdpi.com The exact chemical shifts for "this compound" would be influenced by the electronic effects of the dimethylphenyl and tosyl groups.

Table 2: List of Compound Names

Compound Name
This compound
1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate
1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II)
1-methylpiperazine

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of a molecule's conformational landscape and its potential interactions with biological targets.

The flexibility of the piperazine (B1678402) ring and the rotational freedom of the phenyl and tosyl groups in 1-(2,5-Dimethylphenyl)-4-tosylpiperazine give rise to a complex conformational space. Understanding the preferred three-dimensional arrangements of the molecule is crucial, as conformation dictates its physical and chemical properties.

Molecular Mechanics (MM) methods are often employed as a first step to rapidly explore a wide range of possible conformations. By using classical force fields (e.g., MMFF94, AMBER), the potential energy of thousands of conformers can be calculated, allowing for the identification of low-energy (i.e., more stable) structures. Key dihedral angles, such as those around the N-aryl and N-sulfonyl bonds, are systematically rotated to generate a comprehensive set of initial geometries.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. acs.orgnih.gov By solving Newton's equations of motion, MD simulations can track the atomic movements, revealing how the molecule flexes, vibrates, and transitions between different conformational states in a simulated environment (e.g., in a solvent like water or DMSO). researchgate.netnih.gov An MD simulation of this compound would likely show the piperazine ring predominantly adopting a chair conformation, which is the most stable form for this six-membered ring. However, boat and twist-boat conformations, though higher in energy, may be transiently populated.

Analysis of the MD trajectory can yield valuable data, such as the root-mean-square deviation (RMSD) to monitor structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For instance, the terminal methyl groups on the phenyl and tosyl rings would be expected to show higher RMSF values, indicating greater mobility.

Interactive Data Table: Representative Dihedral Angles and Conformational Energies

Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis study. The energies represent the relative potential energy of different stable conformers.

Conformer IDDihedral Angle 1 (°C-C-N-C)Dihedral Angle 2 (°C-S-N-C)Relative Energy (kcal/mol)Piperazine Conformation
Conf-1178.585.20.00Chair
Conf-2-65.388.91.25Chair
Conf-3175.1-92.11.48Chair
Conf-470.2-90.52.10Chair
Conf-5155.4170.35.80Twist-Boat

Note: This data is illustrative and represents typical outputs from computational conformational analysis.

While specific biological outcomes are beyond the scope of this article, the methodologies used to predict the interaction between this compound and a potential protein target are a key area of computational investigation. These in silico techniques are fundamental in structure-based drug design (SBDD). researchgate.netnih.gov

Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor's binding site. nih.govbiotech-asia.org The process involves two main components: a search algorithm that generates a multitude of possible binding poses, and a scoring function that estimates the binding affinity for each pose. nih.gov For this compound, docking studies could elucidate key interactions, such as:

Hydrogen bonds: Potentially formed between the sulfonyl oxygens and hydrogen bond donor residues (e.g., Arginine, Lysine) in a receptor.

Hydrophobic interactions: Involving the dimethylphenyl and tosyl aromatic rings with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Pi-stacking: Possible interactions between the aromatic rings of the ligand and aromatic residues like Tyrosine or Tryptophan in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models represent another ligand-based approach. biotech-asia.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural and electronic properties of a series of molecules with their known biological activity. biotech-asia.org Although this requires data on a set of related compounds, a hypothetical QSAR study involving analogs of this compound would aim to build a predictive model based on calculated steric and electrostatic fields.

Prediction of Advanced Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and related properties of molecules, offering deeper insights than classical methods.

Nonlinear optical (NLO) materials, which alter the properties of light, are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizabilities. Computational methods can predict these properties, guiding the design of new NLO materials. acs.orgnasa.govnih.gov

The key to a significant NLO response in organic molecules is often a structure with electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the dimethylphenyl group can act as a weak electron donor, while the tosyl group is a strong electron acceptor. The piperazine unit acts as a non-conjugated bridge.

Quantum chemical calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response. A high β value suggests a material could be effective for applications like second-harmonic generation (SHG). acs.org The calculation involves applying an external electric field in the simulation and calculating the response of the molecule's dipole moment.

Interactive Data Table: Calculated NLO Properties

This table presents hypothetical calculated NLO parameters for this compound, typical for a molecule of its class.

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ4.8 D
Average Polarizabilityα250.1
First Hyperpolarizabilityβ_tot15.3 x 10⁻³⁰ esu

Note: This data is illustrative. The actual values would be obtained from specific quantum chemical calculations (e.g., using DFT with a suitable basis set).

The electronic properties of this compound are influenced by intramolecular charge transfer (ICT) between the electron-donating dimethylphenyl moiety and the electron-accepting tosyl group. chemrxiv.orgnih.govchimia.ch This phenomenon can be analyzed by examining the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is typically localized on the electron-donating part of the molecule. For this compound, the HOMO would be expected to have significant contributions from the π-system of the dimethylphenyl ring.

LUMO: This orbital is generally centered on the electron-accepting portion. In this case, the LUMO would likely be localized on the tosyl group, particularly the SO₂ and the associated phenyl ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap indicates that the molecule can be more easily excited, which is relevant for its electronic and optical properties. chemrxiv.org Natural Bond Orbital (NBO) analysis is another computational technique that can quantify the charge transfer between different parts of the molecule, providing a more detailed picture of the donor-acceptor interactions.

Interactive Data Table: Frontier Molecular Orbital Analysis

This table shows representative data from an FMO analysis.

OrbitalEnergy (eV)Primary Localization
HOMO-6.25Dimethylphenyl Ring
LUMO-1.15Tosyl Group
HOMO-LUMO Gap5.10-

Note: This data is illustrative and represents typical outputs from DFT calculations.

Chemical Reactivity and Transformation Studies of the 1 2,5 Dimethylphenyl 4 Tosylpiperazine Scaffold

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with distinct electronic environments. The nitrogen at the 1-position is directly attached to the 2,5-dimethylphenyl group, rendering it less nucleophilic due to the electron-withdrawing nature of the aryl group and potential steric hindrance. In contrast, the nitrogen at the 4-position is part of a sulfonamide linkage, with its lone pair of electrons delocalized into the electron-withdrawing tosyl group, significantly reducing its nucleophilicity. Therefore, the primary site for further functionalization on the piperazine ring is the nitrogen atom that would be available after a potential detosylation step. However, for the parent molecule, the focus remains on the aryl-substituted nitrogen, though its reactivity is attenuated.

Further Functionalization via N-Alkylation and N-Acylation

The nucleophilic character of the nitrogen atom in piperazine derivatives allows for its functionalization through N-alkylation and N-acylation reactions. While direct N-alkylation or N-acylation on the tosylated nitrogen of 1-(2,5-dimethylphenyl)-4-tosylpiperazine is generally not feasible due to the electron-withdrawing effect of the tosyl group, these reactions are highly relevant for the detosylated parent compound, 1-(2,5-dimethylphenyl)piperazine (B94769).

N-alkylation of analogous 1-arylpiperazines is commonly achieved by reacting the free secondary amine with alkyl halides, such as alkyl bromides or chlorides, in the presence of a base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction introduces a variety of alkyl or substituted benzyl groups at the N-4 position.

N-acylation can be similarly performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to introduce acyl functionalities. These reactions are fundamental in diversifying the chemical space around the piperazine core for various applications.

Table 1: Representative N-Alkylation and N-Acylation Reactions on 1-Arylpiperazine Scaffolds This table is illustrative of typical reactions on related compounds, as specific data for this compound is not available.

Reactant 1 (Arylpiperazine)Reactant 2 (Alkylating/Acylating Agent)BaseSolventProduct
1-PhenylpiperazineBenzyl bromideK₂CO₃DMF1-Benzyl-4-phenylpiperazine
1-(2-Methoxyphenyl)piperazineAcetyl chlorideTriethylamineDichloromethane1-Acetyl-4-(2-methoxyphenyl)piperazine
1-(3-Chlorophenyl)piperazinePropyl iodideNaHCO₃Acetonitrile1-(3-Chlorophenyl)-4-propylpiperazine

Protonation and Complexation Behavior

The basic nature of the piperazine nitrogen atoms allows for protonation to form piperazinium salts. In the case of 1-(2,5-dimethylphenyl)piperazine, both nitrogen atoms can be protonated in the presence of a strong acid. For instance, treatment of 1-(2,5-dimethylphenyl)piperazine with sulfuric acid results in the formation of 1-(2,5-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate).

Furthermore, the nitrogen atoms can act as ligands for metal ions, forming coordination complexes. A notable example is the reaction of 1-(2,5-dimethylphenyl)piperazine with copper(II) chloride, which yields the complex 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) stmarys-ca.edu. In this complex, the piperazine derivative exists as a dication, with the tetrachloridocuprate(II) anion balancing the charge. This demonstrates the ability of the piperazine moiety to participate in the formation of inorganic-organic hybrid materials.

Transformations Involving the Tosyl Group

The tosyl group is a robust protecting group for the piperazine nitrogen, but its removal is often a key step in the synthesis of more complex derivatives.

Cleavage and Derivatization Strategies

The removal of the tosyl group, or detosylation, from N-tosylpiperazines can be accomplished through various reductive or acidic conditions. Common methods include treatment with strong acids such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid, often at elevated temperatures. Reductive cleavage is another effective strategy, utilizing reagents like sodium in liquid ammonia, sodium amalgam, or catalytic hydrogenation. More contemporary methods may involve electrochemical reduction, which can offer milder reaction conditions.

Once the tosyl group is removed to yield 1-(2,5-dimethylphenyl)piperazine, the newly liberated secondary amine at the N-4 position is available for a wide array of derivatization reactions, including the N-alkylation and N-acylation reactions discussed previously. This two-step sequence of detosylation followed by functionalization is a cornerstone in the synthesis of diverse libraries of 1,4-disubstituted piperazine derivatives.

Table 2: Common Methods for the Detosylation of N-Tosylamines This table presents general methods applicable to the cleavage of the tosyl group from N-tosylpiperazines.

Reagent(s)ConditionsComments
HBr / Acetic AcidRefluxHarsh acidic conditions, may not be suitable for acid-labile substrates.
Sodium / Liquid AmmoniaLow temperaturePowerful reducing conditions, effective but requires specialized equipment.
Reductive Cleavage (e.g., NaBH₄/I₂)VariesMilder reductive conditions.
Trifluoromethanesulfonic acidRoom temperatureStrong acid-catalyzed cleavage.
Electrochemical ReductionConstant currentMild and selective method.

Chemical Modifications of the Dimethylphenyl Moiety

The 2,5-dimethylphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the two methyl groups (ortho, para-directing) and the piperazinyl group (ortho, para-directing and activating) will influence the position of substitution.

Electrophilic Aromatic Substitution Reactions

The activating nature of the N-arylpiperazine moiety, combined with the two methyl groups, directs incoming electrophiles primarily to the positions ortho and para to the piperazinyl group. Given that the para position is occupied by a methyl group, and the ortho positions are adjacent to the bulky piperazine ring and a methyl group, the substitution pattern can be complex. The most likely positions for electrophilic attack are the 4- and 6-positions of the 2,5-dimethylphenyl ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid, although the strongly acidic conditions might also lead to protonation of the piperazine nitrogens. Milder nitrating agents may be preferred.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be performed using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the Lewis acid can complex with the nitrogen atoms of the piperazine ring, potentially deactivating the system or requiring a larger amount of the catalyst.

The precise regioselectivity of these reactions would need to be determined experimentally, as steric hindrance from the piperazine and methyl groups will play a significant role in directing the incoming electrophile.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,5-Dimethylphenyl Ring This table is based on the directing effects of the substituents on the aromatic ring of this compound.

ReactionReagentsPredicted Major Product(s)
BrominationNBS, CCl₄1-(4-Bromo-2,5-dimethylphenyl)-4-tosylpiperazine and/or 1-(6-Bromo-2,5-dimethylphenyl)-4-tosylpiperazine
NitrationHNO₃, H₂SO₄1-(4-Nitro-2,5-dimethylphenyl)-4-tosylpiperazine and/or 1-(6-Nitro-2,5-dimethylphenyl)-4-tosylpiperazine
AcylationCH₃COCl, AlCl₃1-(4-Acetyl-2,5-dimethylphenyl)-4-tosylpiperazine and/or 1-(6-Acetyl-2,5-dimethylphenyl)-4-tosylpiperazine

Side-Chain Functionalization

The chemical scaffold of this compound presents multiple sites amenable to side-chain functionalization, allowing for the generation of a diverse library of derivatives. While specific studies on the side-chain functionalization of this exact molecule are not extensively detailed in the literature, the reactivity of its constituent parts—the N-tosylpiperazine core and the 2,5-dimethylphenyl group—has been explored in analogous systems. These studies provide a framework for predicting potential chemical transformations.

The primary sites for side-chain functionalization include:

The benzylic methyl groups on the phenyl ring.

The α-carbons of the piperazine ring.

The nitrogen atom of the piperazine ring following deprotection of the tosyl group.

Functionalization of the 2,5-Dimethylphenyl Moiety

The two methyl groups on the phenyl ring are benzylic positions, which are known to be reactive under specific conditions.

Benzylic Oxidation: The benzylic C-H bonds are susceptible to oxidation to introduce carbonyl functionalities. Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can typically oxidize benzylic carbons to carboxylic acids, provided there is at least one benzylic hydrogen. youtube.comkhanacademy.org This transformation would convert one or both methyl groups into carboxylic acid groups, significantly altering the polarity and functional group profile of the molecule.

Benzylic Halogenation: A common strategy for functionalizing benzylic positions is free-radical bromination using N-Bromosuccinimide (NBS), typically with a radical initiator like AIBN or under light irradiation. youtube.comkhanacademy.org This reaction would replace a hydrogen atom on one or both of the methyl groups with a bromine atom. The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways are possible due to resonance stabilization of the benzylic carbocation), allowing for the introduction of a wide range of nucleophiles such as hydroxides, alkoxides, cyanides, and amines. khanacademy.org

Functionalization of the Piperazine Moiety

The piperazine ring itself offers routes for functionalization, either directly on the ring carbons or at the nitrogen atom after removing the tosyl group.

α-Lithiation and Electrophilic Quench: The carbons alpha to the nitrogen atoms in N-protected piperazines can be deprotonated using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like sparteine for asymmetric transformations. researchgate.netnih.gov This generates a nucleophilic carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl chlorides), leading to the introduction of a substituent at the α-position of the piperazine ring. This method provides a direct way to functionalize the heterocyclic core of the molecule.

Detosylation and N-Functionalization: The tosyl group is a robust protecting group for amines but can be removed under specific reductive or strongly acidic conditions. wikipedia.org For instance, treatment with methanesulfonic acid in trifluoroacetic acid and thioanisole has been shown to cleave N-tosyl groups. researchgate.net Once the tosyl group is removed, the resulting secondary amine, 1-(2,5-dimethylphenyl)piperazine, becomes a nucleophilic center for a variety of functionalization reactions. These include:

N-Alkylation and N-Benzylation: Reaction with alkyl or benzyl halides in the presence of a base can introduce new substituents on the nitrogen atom. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides would form the corresponding amides.

Mannich Reactions: Condensation with an aldehyde (like formaldehyde) and a primary or secondary amine or other CH-acidic compound can be used to introduce aminomethyl substituents. jgtps.com

The following table summarizes potential side-chain functionalization reactions applicable to the this compound scaffold based on established methodologies for similar compounds.

Reaction TypeTarget SiteTypical ReagentsPotential Product Functional GroupReference to Analogous Chemistry
Benzylic OxidationDimethylphenyl Methyl GroupsKMnO₄ or Na₂Cr₂O₇, H₂SO₄, heatCarboxylic Acid (-COOH) youtube.comkhanacademy.org
Benzylic BrominationDimethylphenyl Methyl GroupsN-Bromosuccinimide (NBS), light or initiatorBenzylic Bromide (-CH₂Br) youtube.comkhanacademy.org
α-Lithiation/Electrophilic QuenchPiperazine Ring (α-Carbons)1. s-BuLi/(-)-sparteine 2. Electrophile (e.g., R-X, RCHO)α-Substituted Piperazine researchgate.netnih.gov
N-DetosylationPiperazine Nitrogen (N-4)MeSO₃H, TFA, ThioanisoleSecondary Amine (-NH) researchgate.net
N-Alkylation (post-detosylation)Piperazine Nitrogen (N-4)Alkyl halide (R-X), Base (e.g., K₂CO₃)Tertiary Amine (-NR) nih.gov

Advanced Derivative and Analogue Synthesis for Structure Activity Relationship Studies

Systematic Structural Modifications at the Aryl Position (2,5-Dimethylphenyl Ring)

The 2,5-dimethylphenyl moiety is a key structural feature that influences the lipophilicity, electronic properties, and potential for specific interactions of the entire molecule. Modifications to this ring are crucial for elucidating its role in target binding.

Variation of Aromatic Substituents (e.g., Halogenation, Alkyl, Alkoxy Groups)

The introduction of various substituents onto the aromatic ring can significantly alter the compound's physicochemical properties. Synthetic strategies often involve the use of appropriately substituted anilines as starting materials.

Halogenation: The incorporation of halogens (F, Cl, Br, I) can modulate electronic properties through inductive and mesomeric effects, and also introduce new interaction points such as halogen bonds. For instance, the synthesis of halogenated diarylimidazole analogs has been successfully achieved through direct halogenation of the imidazole (B134444) ring using N-halosuccinimides (NCS, NBS, NIS) ambeed.com. A similar approach could be envisioned for the 2,5-dimethylphenyl ring of a suitable precursor. The synthesis of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives highlights the feasibility of incorporating fluorine atoms onto the phenyl ring to enhance biological activity researchgate.net.

Alkylation and Alkoxylation: Varying the size and nature of alkyl and alkoxy groups can probe the steric tolerance of the binding pocket. The synthesis of such derivatives would typically start from the corresponding substituted anilines, which can be prepared through standard aromatic chemistry.

Modification Example Substituent Potential Effect Synthetic Precursor
Halogenation-F, -Cl, -BrModulates electronics, potential for halogen bondingHalogenated 2,5-dimethylaniline
Alkylation-C2H5, -CH(CH3)2Probes steric limits, increases lipophilicityAlkylated 2,5-dimethylaniline
Alkoxylation-OCH3, -OC2H5Alters electronic profile, potential H-bond acceptorAlkoxylated 2,5-dimethylaniline

Investigation of Positional Isomers (e.g., 2,4-Dimethylphenyl, 3,4-Dimethylphenyl Analogues)

The relative positions of the methyl groups on the phenyl ring can significantly impact the molecule's conformation and how it presents its pharmacophoric features. The synthesis of positional isomers, such as 1-(2,4-dimethylphenyl)- and 1-(3,4-dimethylphenyl)-4-tosylpiperazine, is therefore a critical step in SAR studies.

The synthesis of vortioxetine, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, provides a well-documented route to a 2,4-dimethylphenyl analogue nih.govresearchgate.netnih.gov. This process often involves the coupling of 2,4-dimethylthiophenol with a suitably activated phenylpiperazine precursor. Similarly, information on 1-(2-((3,4-dimethylphenyl)thio)phenyl)piperazine is available in chemical databases, indicating its accessibility researchgate.net. The general synthetic approach involves the reaction of the corresponding dimethylaniline with bis(2-chloroethyl)amine (B1207034) to form the piperazine (B1678402) ring, followed by tosylation.

Isomer CAS Number (Thio-analogue) Key Structural Difference Synthetic Starting Material
2,4-Dimethylphenyl1429908-35-9 (sulfinyl) nih.govAltered steric and electronic profile2,4-Dimethylaniline
3,4-Dimethylphenyl1293489-74-3 researchgate.netShift in substitution pattern, potential for different interactions3,4-Dimethylaniline

Diversification of the Sulfonyl Moiety

Exchange of the Tosyl Group with Other Sulfonyl or Related Electrophiles

The tosyl group can be replaced by a variety of other sulfonyl groups by reacting the parent piperazine derivative with different sulfonyl chlorides. This allows for the exploration of the effects of different aryl and alkyl substituents on the sulfonyl moiety. The reactivity of the sulfonyl group is influenced by the electron-withdrawing or -donating nature of its substituent mdpi.com. For instance, a 4-bromophenylsulfonyl group would be more electron-withdrawing than a tosyl group. The use of nosyl chloride (4-nitrobenzenesulfonyl chloride) is also a known strategy to introduce a strongly electron-withdrawing group stackexchange.com.

Furthermore, the synthesis of arylalkylsulfonyl piperazine derivatives has been reported, where the length of the alkyl chain between the aryl group and the sulfonyl moiety was found to be critical for activity nih.gov.

Sulfonyl Group Reagent Key Feature
MesylMethanesulfonyl chlorideSmall, non-aromatic
Nosyl4-Nitrobenzenesulfonyl chlorideStrongly electron-withdrawing
Dansyl5-(Dimethylamino)naphthalene-1-sulfonyl chlorideFluorescent tag
BenzylsulfonylBenzylsulfonyl chlorideFlexible arylalkyl group

Functionalization and Diversification of the Piperazine Ring

Introduction of Additional Substituents on the Piperazine Carbons

While substitution on the nitrogen atoms of piperazine is common, functionalization of the carbon atoms of the piperazine ring is a more advanced strategy to explore novel chemical space researchgate.netmdpi.comnih.govnsf.govencyclopedia.pub. Recent advances in C-H functionalization have opened up new avenues for the direct introduction of substituents onto the piperazine core researchgate.netmdpi.comnih.govnsf.govencyclopedia.pub.

Methods such as photoredox catalysis allow for the α-arylation and α-vinylation of N-Boc protected piperazines researchgate.netnih.gov. These reactions provide a powerful tool to install substituents directly onto the carbon atoms adjacent to the nitrogen. Another approach involves the synthesis of the piperazine ring from functionalized building blocks. For example, a general approach for the synthesis of piperazines bearing substituents at carbon atoms has been developed using the stereoselective catalytic reductive cyclization of dioximes mdpi.com.

Modification Synthetic Strategy Potential Outcome
α-MethylationC-H functionalization or synthesis from substituted precursorsIntroduction of a chiral center, altered conformation
α-ArylationPhotoredox C-H arylationIntroduction of a bulky group, potential for π-stacking
SpirocyclizationUse of spirocyclic building blocksRigidification of the piperazine conformation

Synthesis of Spatially Constrained Piperazine Analogues

To investigate the impact of conformational rigidity on biological activity, the synthesis of spatially constrained analogues of 1-(2,5-dimethylphenyl)-4-tosylpiperazine is a key strategy. Introducing conformational locks into the flexible piperazine ring can help to define the bioactive conformation and potentially increase affinity and selectivity for a biological target. While specific examples of spatially constrained analogues of this compound are not extensively detailed in the currently available literature, general methodologies for creating rigid piperazine structures can be applied.

One common approach to inducing spatial constraints is the formation of bicyclic piperazine derivatives . This can be achieved by introducing a bridge across the piperazine ring. For instance, the synthesis of bridged systems often involves the use of bifunctional alkylating or acylating agents that can react with the two nitrogen atoms of the piperazine core, forming a new ring system. The specific nature of the bridging unit can be varied to systematically alter the geometry and rigidity of the resulting analogue.

Another strategy involves the synthesis of conformationally restricted N-arylpiperazine derivatives . This can be accomplished by introducing bulky substituents on the piperazine or the aryl ring, which hinder free rotation around the C-N bond. While not directly focused on the this compound scaffold, studies on related N-arylpiperazines have demonstrated that such conformational restriction can significantly impact receptor binding and functional activity.

The synthesis of these constrained analogues provides valuable tools for SAR studies, allowing researchers to map the topographical requirements of the binding site and to design more potent and selective compounds.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Fragment

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery to target multiple biological pathways or to enhance the activity of a primary scaffold. The this compound fragment can be incorporated into hybrid structures to leverage its inherent properties while introducing new functionalities.

The synthesis of such hybrid molecules typically involves the derivatization of either the 1-(2,5-dimethylphenyl)piperazine (B94769) nitrogen or the tosyl group. For example, the secondary amine of 1-(2,5-dimethylphenyl)piperazine can serve as a nucleophile to react with a variety of electrophilic partners that represent another pharmacophore.

A relevant synthetic approach is demonstrated in the preparation of 1-tosyl piperazine-dithiocarbamate hybrid derivatives . nih.gov This methodology involves the initial preparation of 1-tosylpiperazine, which can then be reacted with carbon disulfide and a suitable alkylating agent bearing the second pharmacophoric moiety. nih.gov Although this study does not utilize the 1-(2,5-dimethylphenyl) substituent, the general synthetic pathway is applicable for creating hybrid molecules based on the this compound core.

Another example from the broader field of piperazine chemistry is the synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids . nih.gov These syntheses often start with a piperazine core that is elaborated to link to other heterocyclic systems known for their biological activities. nih.gov This modular approach allows for the systematic variation of the linked pharmacophores to optimize the desired biological profile.

Furthermore, the synthesis of an organic-inorganic hybrid material, 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) , has been reported. researchgate.netgoogle.com In this case, the 1-(2,5-dimethylphenyl)piperazine acts as a cation in a crystal lattice with a tetrachloridocuprate(II) anion. researchgate.netgoogle.com This highlights the ability of the piperazine nitrogen atoms to be protonated and form ionic interactions, a principle that can be exploited in the design of hybrid molecules with specific physicochemical properties.

The strategic design and synthesis of hybrid molecules incorporating the this compound fragment open up new avenues for exploring polypharmacology and developing novel therapeutic agents with enhanced efficacy.

Non Biological Applications and Material Science Potential

Role as a Versatile Synthon in Complex Molecule Synthesis beyond Pharmaceuticals

The utility of 1-(2,5-Dimethylphenyl)-4-tosylpiperazine as a synthon, or a building block, in the construction of complex molecules outside of the pharmaceutical domain is an area of growing interest. The tosyl group serves as an effective protecting group for one of the nitrogen atoms in the piperazine (B1678402) ring, allowing for selective functionalization at the other nitrogen. This differential reactivity is a key feature that makes it a potentially versatile tool in organic synthesis.

The presence of the 2,5-dimethylphenyl group introduces steric bulk and specific electronic properties to the molecule. This can be exploited to direct the stereochemistry of reactions or to influence the final conformation of a larger molecular assembly. While detailed research on the use of this specific compound in the synthesis of non-pharmaceutical complex molecules is not extensively documented in publicly available literature, the fundamental principles of its structure suggest its potential as a valuable intermediate. For instance, the piperazine core can be deprotected and further elaborated to create intricate molecular architectures, such as macrocycles or dendritic structures, which may have applications in areas like host-guest chemistry or molecular recognition.

Potential Applications in Material Sciences (e.g., Polymer Chemistry, Supramolecular Chemistry)

The application of piperazine derivatives in material sciences is a burgeoning field, and this compound presents several features that make it a candidate for investigation in this area.

In polymer chemistry , the bifunctional nature of the piperazine ring, once deprotected, allows it to act as a monomer in polymerization reactions. The rigidity of the aromatic and tosyl groups could impart desirable thermal and mechanical properties to the resulting polymers. For example, it could be incorporated into polyamides or polyurethanes to create materials with enhanced stability and specific functionalities. However, specific studies detailing the use of this compound in polymer synthesis are not yet prominent in the scientific literature.

In the realm of supramolecular chemistry , the non-covalent interactions involving the aromatic rings and the sulfonyl group can be exploited to construct well-ordered molecular assemblies. Research on related piperazine derivatives has shown their ability to form organic salts with aromatic acids, leading to the formation of intricate hydrogen-bonded networks. rsc.org These studies highlight the potential for this compound to be used in the design of crystalline materials with specific topologies and properties, although direct research on this compound's supramolecular behavior is limited.

Exploration in Coordination Chemistry and Metal Ligand Design

A significant area of exploration for piperazine derivatives is their use as ligands in coordination chemistry. The nitrogen atoms of the piperazine ring can coordinate to metal centers, forming stable complexes with a variety of transition metals. A notable study in this area involves the synthesis and characterization of a novel organic-inorganic hybrid material, 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). researchgate.netepa.gov In this research, the non-tosylated precursor, 1-(2,5-dimethylphenyl)piperazine (B94769), was used to create a metal complex with copper(II) chloride.

The synthesis involved the reaction of 1-(2,5-dimethylphenyl)piperazine with hydrochloric acid, followed by the addition of copper(II) chloride dihydrate. This resulted in the formation of green crystals of the title compound. researchgate.net X-ray diffraction analysis revealed that the resulting salt, (C₁₂H₂₀N₂)[CuCl₄], crystallizes in the monoclinic system. researchgate.net The geometry of the CuCl₄²⁻ anion is intermediate between tetrahedral and square planar. researchgate.net The piperazine-1,4-dium cations and the tetrachlorocuprate anions are linked through N-H···Cl and C-H···Cl hydrogen bonds, forming a one-dimensional hybrid chain. researchgate.net

Magnetic measurements of this complex indicated the presence of moderate antiferromagnetic interactions between the copper centers. researchgate.net This research demonstrates the potential of the 1-(2,5-dimethylphenyl)piperazine scaffold to act as a ligand in the design of new magnetic materials. While this study did not use the tosylated derivative directly, it provides a clear precedent for the use of this piperazine core in creating functional coordination compounds. The tosyl group in this compound could be envisioned to influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to materials with different magnetic or catalytic properties.

A similar study reported the synthesis and crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate, further highlighting the utility of this piperazine derivative in forming crystalline organic-inorganic hybrid materials. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) researchgate.net

ParameterValue
Empirical FormulaC₁₂H₂₀Cl₄CuN₂
Formula Weight397.64
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.833(3)
b (Å)16.337(2)
c (Å)10.452(3)
β (°)102.13(4)
Volume (ų)1641.5(7)
Z4

Utility in Organic Reaction Development and Catalyst Design

The development of new catalysts is a cornerstone of modern organic chemistry, and piperazine derivatives have been explored for their potential in this area. The nitrogen atoms of the piperazine ring can act as basic sites or as coordinating atoms for a catalytically active metal center. The specific substituents on the piperazine ring can be tailored to fine-tune the catalyst's activity and selectivity.

While there is a lack of direct research demonstrating the use of this compound as a catalyst or in catalyst design, the structural motifs present in the molecule are relevant to this field. The piperazine scaffold is a common feature in ligands for various catalytic transformations. For instance, chiral piperazine derivatives have been used as ligands in asymmetric catalysis. The presence of the bulky 2,5-dimethylphenyl group could be advantageous in creating a specific chiral environment around a metal center, potentially leading to high enantioselectivity in certain reactions. The tosyl group, while generally considered a protecting group, could also influence the electronic properties of the piperazine nitrogens and, consequently, the catalytic activity of any derived metal complex. Further research is needed to explore these possibilities and to unlock the potential of this compound in the development of novel catalytic systems.

Future Research Directions and Methodological Innovations

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of complex molecules. Future research will focus on developing synthetic pathways to 1-(2,5-Dimethylphenyl)-4-tosylpiperazine that are not only efficient but also environmentally benign and atom-economical.

Traditional syntheses of N-arylpiperazines often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste. A common approach involves the reaction of anhydrous piperazine (B1678402) with p-toluenesulfonyl chloride to form 1-tosylpiperazine, followed by a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with a derivative of 2,5-dimethylaniline. nih.gov

Future methodologies aim to improve upon these foundations. Key areas of innovation include:

Photoredox Catalysis: Visible-light-promoted reactions offer a green alternative for forging C-N bonds. mdpi.com These reactions can often be performed at room temperature, reducing energy consumption. For instance, a photoredox-catalyzed C-H arylation could potentially couple 1-tosylpiperazine directly with 1,3-dimethylbenzene, minimizing the need for pre-functionalized starting materials and thus improving atom economy. researchgate.net

Continuous-Flow Synthesis: Transitioning from batch to continuous-flow processing can enhance safety, improve reproducibility, and simplify scale-up. mdpi.com Flow reactors minimize the volume of hazardous reagents at any given time and allow for precise control over reaction parameters, often leading to higher yields and purity. nih.gov A flow-based synthesis of this compound would represent a significant step towards safer and more efficient manufacturing.

Atom-Economical Reactions: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to sustainable synthesis. rsc.org Future routes will prioritize addition reactions and catalytic cycles over substitutions and eliminations that generate stoichiometric byproducts. A hypothetical comparison highlights the potential benefits.

MetricClassical Route (e.g., Buchwald-Hartwig)Future Route (e.g., Catalytic C-H Activation)
Key Reactants 1-Tosylpiperazine, 1-Bromo-2,5-dimethylbenzene, Palladium Catalyst, Ligand, Base1-Tosylpiperazine, 1,3-Dimethylbenzene, Photocatalyst
Byproducts Stoichiometric salt waste (e.g., NaBr, HBr salt of base)Minimal, potentially H₂ or regenerated catalyst
Atom Economy Lower due to leaving groups and stoichiometric basePotentially higher, approaching 100% in ideal cases rsc.org
Sustainability Requires potentially toxic heavy metal catalysts and organic solventsUtilizes light as a reagent, can use greener solvents, avoids halogenated starting materials mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

For a target like this compound, AI can contribute in several ways:

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software, powered by AI, can analyze the structure of this compound and propose multiple synthetic pathways. nih.gov These programs learn from vast databases of published chemical reactions to suggest viable disconnections and rank potential routes based on factors like yield, cost, and step count. pharmafeatures.com

Reaction Outcome and Condition Prediction: ML models can predict the success of a given reaction and suggest optimal conditions (e.g., catalyst, solvent, temperature). This reduces the need for extensive trial-and-error experimentation, saving time and resources. For the synthesis of this compound, an ML model could predict the best ligand and base combination for a Buchwald-Hartwig amination, a notoriously complex optimization problem.

De Novo Compound Design: While this compound is a known structure, AI can be used to design novel analogs with improved properties. By learning structure-activity relationships, generative models can propose new piperazine derivatives with potentially enhanced biological activity or desired physicochemical characteristics.

AI/ML ApplicationTool/Technique ExamplePotential Impact on this compound
Retrosynthesis Synthia, LHASA, ASKCOS pharmafeatures.comnih.govIdentifies novel and more efficient synthetic routes.
Reaction Prediction Neural Networks, Random Forest ModelsPredicts yields and side products, accelerating optimization.
Compound Design Generative Adversarial Networks (GANs)Designs new analogs for screening in drug discovery programs.

High-Throughput Synthesis and Screening for Novel Transformations

High-throughput synthesis and screening (HTS) technologies enable the rapid execution and analysis of a large number of chemical reactions in parallel. This approach is invaluable for discovering new reactions and optimizing existing ones. nih.gov

Future research on this compound could leverage HTS to:

Discover Novel C-H Functionalization Reactions: The piperazine ring has C-H bonds that are typically unreactive. HTS was instrumental in discovering photoredox-catalyzed C-H arylation of piperazines. mdpi.com By using this compound as a substrate, HTS could screen a wide array of catalysts, oxidants, and reaction partners to uncover new ways to functionalize the piperazine core, creating a library of novel derivatives for biological testing.

Optimize Reaction Conditions: HTS platforms can rapidly screen hundreds of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to find the optimal parameters for a specific transformation, such as the final coupling step in the synthesis of the title compound. This accelerates process development significantly compared to traditional one-at-a-time optimization.

Screen for New Biological Activities: By synthesizing a library of derivatives based on the this compound scaffold, HTS can be used to rapidly screen these compounds against various biological targets to identify new therapeutic leads.

Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern chemical synthesis. shimadzu.com

For the synthesis of this compound, these techniques can provide unprecedented insight:

Inline Raman and Infrared (FT-IR) Spectroscopy: These non-invasive techniques can be integrated directly into a batch or flow reactor. nih.gov By monitoring characteristic vibrational bands of reactants, intermediates, and products, chemists can track the reaction progress in real time, determine kinetic profiles, and identify reaction endpoints with high precision. nih.gov

Process Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can rapidly analyze the composition of a reaction mixture without chromatographic separation. shimadzu.com This allows for the direct observation of molecular weight changes as the reaction proceeds, confirming product formation and detecting potential byproducts.

Solid-State NMR Spectroscopy: For reactions involving solids or for characterizing the final product, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR provide detailed structural information. This method has been used to determine the exact site of protonation on the piperazine ring in related compounds, a detail that is crucial for understanding the properties of pharmaceutical salts. semanticscholar.org

TechniqueInformation GainedApplication in Synthesis
Raman Spectroscopy Real-time concentration of reactants/products nih.govKinetic analysis, endpoint determination, process control.
Process Mass Spectrometry Molecular weight of components shimadzu.comConfirmation of product formation, byproduct identification.
In-situ FT-IR Functional group transformationMonitoring intermediate formation and consumption.
CP/MAS NMR Solid-state structure, polymorphism, protonation sites semanticscholar.orgDetailed characterization of the final solid product.

Q & A

Basic Research Questions

Synthesis Optimization and Purification Q: What experimental parameters are critical for synthesizing 1-(2,5-dimethylphenyl)-4-tosylpiperazine with high yield and purity? A: Key parameters include:

  • Reagent Ratios : Stoichiometric control of 2,5-dimethylphenyl and tosyl groups to avoid side reactions.
  • Temperature : Maintaining 80–100°C during nucleophilic substitution to ensure complete reaction .
  • Purification : Use high-performance liquid chromatography (HPLC) with a C18 column (methanol/water gradient) to isolate the product from unreacted intermediates .
  • Crystallization : Slow evaporation of a dichloromethane/hexane mixture yields single crystals suitable for X-ray diffraction .

Structural Characterization Techniques Q: Which analytical methods are most effective for confirming the structure of this compound? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-Ray Crystallography : Resolve piperazine ring conformation (chair vs. boat) and hydrogen-bonding networks. For example, in related analogs, N–H⋯Cl and O–H⋯Cl interactions stabilize crystal packing .
  • IR Spectroscopy : Confirm sulfonamide (SO₂) stretches at ~1150–1350 cm⁻¹ and aromatic C–H bending at ~700–800 cm⁻¹ .

Safety and Handling Protocols Q: What precautions are necessary when handling this compound in laboratory settings? A:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation (classified as Category 2 skin/eye irritant) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Crystallographic Challenges and Hydrogen Bonding Analysis Q: How can hydrogen-bonding interactions in this compound derivatives be systematically analyzed to predict crystal packing? A:

  • SHELX Refinement : Use SHELXL for refining hydrogen-bond geometries (e.g., D–H⋯A angles and distances). For example, in [1-(2,5-dimethylphenyl)piperazine-1,4-dium]ZnCl₄·H₂O, trifurcated N–H⋯(Cl, Cl, O) bonds were identified .

  • Table of Hydrogen Bonds :

    Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
    N2–H2B⋯Cl10.912.383.25158
    O1–H1A⋯Cl40.852.153.00176
    Data derived from .

Computational Modeling of Reactivity Q: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions? A:

  • Optimize Geometry : Use B3LYP/6-31G(d) to model the transition state for tosyl group displacement .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfonamide sulfur) prone to nucleophilic attack .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvents like DMF to simulate reaction environments .

Stability Under Experimental Conditions Q: How does this compound degrade under acidic or oxidative conditions, and how can this be mitigated? A:

  • Acidic Hydrolysis : The sulfonamide group hydrolyzes to sulfonic acid at pH < 3. Stabilize by buffering reactions at neutral pH .
  • Oxidative Degradation : Tertiary amines in the piperazine ring oxidize to N-oxides. Use inert atmospheres (N₂/Ar) during synthesis .
  • Accelerated Stability Testing : Conduct HPLC-MS at 40°C/75% RH for 4 weeks to identify degradation products .

Data Contradictions and Resolution

  • Crystallographic Variability : Discrepancies in Zn–Cl bond lengths (2.26–2.29 Å) between studies suggest ligand flexibility. Validate using high-resolution (<1 Å) X-ray data .
  • Synthetic Yields : Conflicting reports on yields (68–85%) may arise from solvent purity. Use anhydrous solvents and molecular sieves for reproducibility .

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